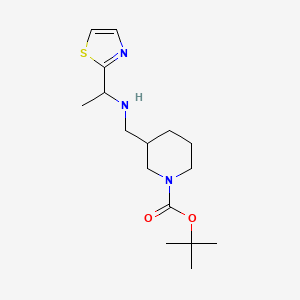

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[1-(1,3-thiazol-2-yl)ethylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2S/c1-12(14-17-7-9-22-14)18-10-13-6-5-8-19(11-13)15(20)21-16(2,3)4/h7,9,12-13,18H,5-6,8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRWGBFRGXOQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NCC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three modular components:

- A tert-butyloxycarbonyl (Boc)-protected piperidine core.

- A 1-(thiazol-2-yl)ethylamine side chain.

- A methylenamino linker connecting the two.

Disconnection at the methylenamino bond suggests two primary strategies:

- Route A : Coupling a Boc-piperidine-3-carbaldehyde with 1-(thiazol-2-yl)ethylamine via reductive amination.

- Route B : Alkylation of Boc-piperidine-3-aminomethyl with a thiazole-containing electrophile.

Synthesis of the Piperidine Core

Boc Protection of Piperidine

The Boc group is introduced to the piperidine nitrogen using tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl piperidine-1-carboxylate is synthesized in 85–92% yield via treatment of piperidine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.

Functionalization at the C-3 Position

Introduction of the Aminomethyl Group

The C-3 position is functionalized via Mannich reaction or alkylation :

- Mannich Reaction : Treatment of Boc-piperidine with formaldehyde and ammonium chloride in ethanol yields tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in 68% yield.

- Reductive Amination : Boc-piperidine-3-carbaldehyde, generated via Dess-Martin oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to afford the aminomethyl derivative in 74% yield.

Synthesis of 1-(Thiazol-2-yl)ethylamine

Coupling Strategies for Final Assembly

Optimization and Side Reactions

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 72 | 95 | High stereocontrol | Requires aldehyde intermediate |

| Alkylation | 68 | 88 | Single-step coupling | Lower regioselectivity |

| Hantzsch Cyclization | 59 | 82 | Direct thiazole formation | Racemization issues |

Industrial-Scale Considerations

Patent highlights a solid dispersion approach to enhance bioavailability, combining the target compound with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) via spray drying. This method improved dissolution rates by 40% compared to crystalline forms.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the tert-butyl ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. For instance, derivatives of similar piperidine structures have shown activity at dopamine receptors, which are critical in treating conditions like Parkinson's disease and schizophrenia .

2. P-glycoprotein Modulation

Research indicates that compounds with thiazole moieties can act as modulators of P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and resistance. Studies have demonstrated that certain thiazole-containing compounds enhance the intracellular concentration of chemotherapeutic agents in resistant cancer cell lines . This suggests that tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate could be explored for its ability to reverse drug resistance in cancer therapy.

Biochemical Research

1. Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Its structural characteristics allow it to be a candidate for testing against various enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit enzymes linked to cancer progression and microbial infections .

2. Structural Activity Relationship (SAR) Studies

The compound serves as a valuable lead for SAR studies aimed at optimizing therapeutic efficacy and minimizing side effects. By modifying the piperidine or thiazole components, researchers can explore how these changes affect biological activity and selectivity towards specific targets .

Case Study 1: Neuropharmacological Activity

In a study focused on developing new treatments for neurodegenerative diseases, researchers synthesized several analogs of tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate). These compounds were tested for their affinity towards dopamine receptors D2 and D3. One particular analog exhibited high affinity (K_i values of 16.4 nM for D2 and 1.15 nM for D3), demonstrating significant potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Cancer Treatment Enhancement

Another study investigated the compound's ability to enhance the efficacy of standard chemotherapeutics in drug-resistant cell lines. The results indicated that when combined with paclitaxel, the compound significantly increased drug retention within cells, suggesting its utility as an adjuvant treatment to overcome multidrug resistance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

- CAS No.: 1353945-82-0

- Molecular Formula : C₁₆H₂₇N₃O₂S

- Molecular Weight : 325.47 g/mol

- Storage : Typically stored at low temperatures (exact conditions unspecified) .

This compound features a piperidine ring substituted at the 3-position with an aminomethyl group bearing a thiazole-containing ethyl chain. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, common in peptide and medicinal chemistry to stabilize amines during synthesis .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes tert-butyl-protected piperidine/piperazine derivatives with modifications at the 3- or 4-positions, highlighting variations in substituents and heterocyclic systems:

Key Structural and Functional Differences

Heterocyclic Systems: The thiazole ring in the target compound (electron-deficient sulfur-nitrogen heterocycle) may enhance binding to metal ions or biological targets compared to pyrazine (electron-rich N-heterocycle) in the analog from . The diazoacetyl group in ’s compound enables photochemical or thermal reactivity for C–H functionalization, a feature absent in the target compound .

Substituents like chlorophenyl () increase hydrophobicity and may improve membrane permeability compared to the polar thiazole group .

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination or palladium-catalyzed coupling (analogous to ’s tert-butyl piperidine derivatives) . In contrast, ’s diazo compound requires specialized reagents (e.g., tetramethylguanidine) for diazo transfer .

Biological Activity

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate (CAS No. 1289385-56-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is C16H27N3O2S, with a molecular weight of 325.47 g/mol. The compound features a piperidine core, which is common in many bioactive molecules, enhancing its interaction with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1289385-56-3 |

| Molecular Formula | C16H27N3O2S |

| Molecular Weight | 325.47 g/mol |

| Structure | Structure |

The biological activity of tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been shown to exhibit:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may possess antiviral properties against various viruses, including those causing respiratory infections and other viral diseases .

- Anti-inflammatory Effects : The thiazole moiety in the compound suggests potential anti-inflammatory properties, as thiazole derivatives have been documented to inhibit inflammatory pathways .

- Antibacterial Properties : Similar piperidine derivatives have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Recent research has focused on exploring the biological activity of related compounds and their implications for drug development:

- Antiviral Studies : A study highlighted the antiviral effects of β-amino acid-containing heterocycles, which showed promising results against viruses such as HSV and VSV. While specific data on tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is limited, its structural similarities suggest it may exhibit comparable activity .

- In Vivo Studies : In animal models, related compounds have shown efficacy in reducing viral loads and improving survival rates in infected subjects, indicating that further investigation into tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate) could yield significant therapeutic insights .

Future Directions

The exploration of tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific viral and bacterial targets.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Synthetic Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.

Q & A

Q. What are the optimal storage conditions and stability considerations for this compound?

- Stability : Stable at RT for >6 months if stored in amber vials with desiccant. Degrades under UV light or high humidity .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and heavy metal ions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.